molecular formula C13H12ClN3O3 B2639929 N-(4-氯-2-甲基苯基)-6-羟基-1-甲基-2-氧-1,2-二氢-4-嘧啶甲酰胺 CAS No. 861208-49-3

N-(4-氯-2-甲基苯基)-6-羟基-1-甲基-2-氧-1,2-二氢-4-嘧啶甲酰胺

货号 B2639929
CAS 编号: 861208-49-3
分子量: 293.71
InChI 键: WSFPSJHHVNPWKZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The structure can give insights into the functional groups present in the compound and its potential reactivity.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.



Molecular Structure Analysis

This involves analyzing the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the mechanism, and the products formed.



Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties can also be analyzed using techniques such as UV-Vis, IR, and NMR spectroscopy.


科学研究应用

化学结构和性质

Trilleras 等人 (2009) 的研究探讨了与 N-(4-氯-2-甲基苯基)-6-羟基-1-甲基-2-氧代-1,2-二氢-4-嘧啶甲酰胺密切相关的化合物的化学结构。他们重点研究了同构化合物的晶体和分子结构,深入了解其电子结构和氢键模式,这对于理解类似化合物的性质非常重要 (Trilleras, Quiroga, Cobo, & Glidewell, 2009)

镇痛性质

Ukrainets 等人 (2015) 探索了吡啶并 [1,2-a] 嘧啶核的化学修饰,以优化生物学性质,这可能与所讨论的化合物相关。他们的研究重点介绍了类似化合物的合成过程和衍生物的镇痛性质,为理解类似化合物提供了背景 (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015)

抗炎和镇痛活性

Muralidharan、James Raja 和 Asha Deepti (2019) 的研究深入研究了嘧啶衍生物的合成,包括与所讨论化合物在结构上类似的化合物。他们研究了它们的抗炎和镇痛活性,重点介绍了取代基在这些活性中的作用 (Muralidharan, James Raja, & Asha Deepti, 2019)

晶体结构和抗惊厥性质

Kubicki、Bassyouni 和 Codding (2000) 研究了抗惊厥烯胺酮的晶体结构,深入了解了理解类似化合物结构动力学所必需的分子构型,包括 N-(4-氯-2-甲基苯基)-6-羟基-1-甲基-2-氧代-1,2-二氢-4-嘧啶甲酰胺 (Kubicki, Bassyouni, & Codding, 2000)

抗真菌活性

Konno 等人 (1989) 合成了 4-氧代-3,4-二氢噻吩并 [2,3-d] 嘧啶并评估了它们的抗真菌活性。这项研究为理解嘧啶基化合物的潜在生物活性提供了基础,包括目标化合物 (Konno, Tsunoda, Watanabe, Yamanaka, Fujita, Ohtsuka, & Asano, 1989)

抗菌活性

Kolisnyk 等人 (2015) 对二氢噻吩并 [2,3-d] 嘧啶衍生物的合成和抗菌活性进行了研究。他们的研究有助于理解相关嘧啶化合物的抗菌潜力 (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015)

HIV 抑制剂

Monteagudo 等人 (2007) 探索了 HIV 整合酶抑制剂的代谢和处置,为理解类似化合物如何在生物系统中相互作用提供了框架 (Monteagudo, Pesci, Taliani, Fiore, Petrocchi, Nizi, Rowley, Laufer, & Summa, 2007)

抗菌和抗真菌剂

Desai、Dodiya 和 Shihora (2011) 合成并评估了一系列化合物,以了解其抗菌和抗真菌活性。他们的研究深入了解了相关嘧啶衍生物作为抗菌剂的潜在用途 (Desai, Dodiya, & Shihora, 2011)

NF-kappaB 和 AP-1 基因表达抑制剂

Palanki 等人 (2000) 研究了抑制 NF-kappaB 和 AP-1 基因表达的化合物,有助于理解类似嘧啶衍生物如何影响基因表达 (Palanki, Erdman, Gayo-Fung, Shevlin, Sullivan, Goldman, Ransone, Bennett, Manning, & Suto, 2000)

安全和危害

Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including physical and health hazards. They also provide recommendations on how to handle and store the compound safely.


未来方向

This involves predicting or proposing future research directions. For example, if the compound is a drug, future studies could involve improving its efficacy, reducing its side effects, or testing it in clinical trials.


属性

IUPAC Name

N-(4-chloro-2-methylphenyl)-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3/c1-7-5-8(14)3-4-9(7)15-12(19)10-6-11(18)17(2)13(20)16-10/h3-6H,1-2H3,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQKMIAOAZWSBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC(=O)N(C(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-methylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。